molecular formula C28H28N4O3S B11530345 ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11530345
M. Wt: 500.6 g/mol
InChI Key: KYDRIHZQXYQUSP-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the indole and dimethylaminophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives and indole-based compounds. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C28H28N4O3S

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H28N4O3S/c1-6-35-27(34)24-17(3)30-28-32(25(24)18-11-13-19(14-12-18)31(4)5)26(33)23(36-28)15-21-16(2)29-22-10-8-7-9-20(21)22/h7-15,25,29H,6H2,1-5H3/b23-15+

InChI Key

KYDRIHZQXYQUSP-HZHRSRAPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=C(NC5=CC=CC=C54)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=C(NC5=CC=CC=C54)C)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.